molecular formula C12H15NS B13297612 N-Butyl-1-benzothiophen-7-amine

N-Butyl-1-benzothiophen-7-amine

Cat. No.: B13297612
M. Wt: 205.32 g/mol
InChI Key: GCKJLRSJVHFHOY-UHFFFAOYSA-N
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Description

N-Butyl-1-benzothiophen-7-amine is a compound belonging to the benzothiophene family, which is known for its diverse applications in medicinal chemistry and materials science. Benzothiophenes are sulfur-containing heterocycles that are present in many natural products and synthetic compounds. The unique structure of this compound makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1-benzothiophen-7-amine can be achieved through various methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method allows for the formation of benzothiophene motifs in a one-step intermolecular manner . Another method involves the electrochemical synthesis of benzothiophene derivatives using sulfonhydrazides and internal alkynes under electrochemical conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1-benzothiophen-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups onto the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives.

Scientific Research Applications

N-Butyl-1-benzothiophen-7-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-1-benzothiophen-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Butyl-1-benzothiophen-7-amine include other benzothiophene derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H15NS

Molecular Weight

205.32 g/mol

IUPAC Name

N-butyl-1-benzothiophen-7-amine

InChI

InChI=1S/C12H15NS/c1-2-3-8-13-11-6-4-5-10-7-9-14-12(10)11/h4-7,9,13H,2-3,8H2,1H3

InChI Key

GCKJLRSJVHFHOY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC2=C1SC=C2

Origin of Product

United States

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